6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione

Stereochemical stability Fluorine epimerization Corticosteroid synthesis

6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione (CAS 60864-55-3) is a synthetic difluorinated corticosteroid belonging to the pregna-1,4-diene-3,20-dione class, structurally related to prednisolone but bearing fluorine substituents at both the 6β and 9 positions. Unlike its 6α-epimer counterparts such as difluprednate (6α,9-difluoroprednisolone) or flumethasone (6α,9-difluoro-16α-methylprednisolone), this compound possesses the less thermodynamically stable 6β-fluoro configuration, which confers distinct chemical reactivity, receptor pharmacology, and a differentiated safety profile documented in comparative pharmacological studies.

Molecular Formula C21H26F2O5
Molecular Weight 396.4 g/mol
CAS No. 60864-55-3
Cat. No. B12671250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione
CAS60864-55-3
Molecular FormulaC21H26F2O5
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC43C)F)F)O
InChIInChI=1S/C21H26F2O5/c1-18-5-3-11(25)7-14(18)15(22)8-13-12-4-6-20(28,17(27)10-24)19(12,2)9-16(26)21(13,18)23/h3,5,7,12-13,15-16,24,26,28H,4,6,8-10H2,1-2H3/t12-,13-,15+,16-,18-,19-,20-,21?/m0/s1
InChIKeyABUISBDTYAZRHY-ITNFBUOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione (CAS 60864-55-3): Synthetic Corticosteroid Procurement Profile


6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione (CAS 60864-55-3) is a synthetic difluorinated corticosteroid belonging to the pregna-1,4-diene-3,20-dione class, structurally related to prednisolone but bearing fluorine substituents at both the 6β and 9 positions . Unlike its 6α-epimer counterparts such as difluprednate (6α,9-difluoroprednisolone) or flumethasone (6α,9-difluoro-16α-methylprednisolone), this compound possesses the less thermodynamically stable 6β-fluoro configuration, which confers distinct chemical reactivity, receptor pharmacology, and a differentiated safety profile documented in comparative pharmacological studies [1]. The compound and its 2-halogenated derivatives have been investigated primarily for topical anti-inflammatory applications, where a separation of local efficacy from systemic side effects has been demonstrated.

Why 6β,9-Difluoroprednisolone Cannot Be Interchanged with 6α-Epimers or Non-Fluorinated Corticosteroids


The 6β-fluoro configuration is the single most critical structural determinant preventing generic substitution with 6α-fluoro analogs or non-fluorinated corticosteroids. Patents and primary literature explicitly state that 6β-fluoro isomers of androstane/pregnane derivatives do not possess intrinsic pharmacological activity and require isomerization to the 6α-configuration to become active [1]. However, key 6β,9-difluoro compounds circumvent this generalization: when a halogen atom is introduced at C-2, the 6β-fluorine is prevented from undergoing rearrangement to the more stable 6α configuration [2]. This results in a chemically stabilized 6β-fluoro scaffold that retains high topical anti-inflammatory activity while exhibiting a fundamentally different pharmacological profile—glucocorticoid receptor partial agonism instead of full agonism, reduced vasoconstrictor activity, and a documented absence of systemic metabolic interference even after parenteral administration—relative to 6α-fluoro corticosteroids such as flumethasone (GR EC50 = 0.26 nM) or difluprednate [2][3][4]. Consequently, substituting a generic 6α-fluoro or non-fluorinated corticosteroid for this compound in research or formulation contexts eliminates the differentiated efficacy-to-systemic-effect ratio and may introduce off-target activities not present in the 6β,9-difluoro series.

Quantitative Differentiation Evidence: 6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione vs. Comparator Corticosteroids


6β-Fluoro Epimerization Instability: A Unique Chemical Reactivity Handle Absent in 6α-Fluoro Corticosteroids

The 6β-fluoro substituent in the target compound is thermodynamically less stable than the 6α-configuration. In the absence of C-2 halogen stabilization, 6β-fluorine undergoes facile rearrangement to the 6α position during dehydration steps that generate the conjugated 1,4-diene system [1]. By contrast, 6α-fluoro corticosteroids (e.g., flumethasone, difluprednate) are configurationally stable and do not undergo this epimerization. This stereochemical lability is explicitly acknowledged in patent literature stating that '6β-fluoro derivatives do not possess pharmacological activity' and must be isomerized to the 6α configuration for anti-inflammatory use [2]. The controlled introduction of a C-2 halogen atom (as in halopredone acetate) prevents this rearrangement, enabling retention of the 6β-fluoro configuration in the final bioactive molecule [1].

Stereochemical stability Fluorine epimerization Corticosteroid synthesis

Topical Anti-inflammatory Activity Comparable to Fluocinolone Acetonide with Vasoconstrictor Activity Indistinguishable from Excipient

Halopredone acetate (the 2-bromo-17,21-bis(acetyloxy) derivative of the target compound) demonstrated topical anti-inflammatory activity comparable to fluocinolone acetonide in animal bioassays [1]. Critically, in a controlled human McKenzie vasoconstrictor test comparing halopredone acetate, fluocinolone acetonide, betamethasone valerate, and hydrocortisone acetate, halopredone acetate produced vasoconstrictor results identical to the excipient control, whereas all three comparator steroids produced measurable vasoconstriction [2]. The parent 6β,9-difluoro compound 27a (17,21-bis(acetyloxy)-6β,9-difluoropregna-1,4-diene-3,20-dione) and its 2-halogenated analogs were directly compared with their corresponding 6α,9-difluoro epimers; the 6β-fluoro series displayed high topical anti-inflammatory activity without systemic effects [3].

Topical anti-inflammatory potency Vasoconstrictor assay McKenzie test Therapeutic index

Glucocorticoid Receptor Partial Agonism: Functional Differentiation from Full Agonists Prednisolone and Flumethasone

Halopredone acetate, the 2-bromo-17,21-diacetate derivative of the target compound, is functionally classified as a glucocorticoid receptor (GR) partial agonist, as documented in the KEGG DRUG database and confirmed by in vitro enzymatic assays [1][2]. In a glutamine synthetase-catalyzed transferase assay in glucocorticoid-treated skeletal muscle cells, halopredone acetate could be clearly distinguished from complete GR agonists such as prednisolone; the assay discriminated partial agonists from full agonists and measured the potency of GR antagonists like mifepristone [2]. In contrast, flumethasone (6α,9-difluoro-16α-methylprednisolone) acts as a full GR agonist with an EC50 of 0.26 nM in CV-1 cells .

Glucocorticoid receptor Partial agonism Functional selectivity Pharmacodynamics

Favorable Acute and Subacute Toxicity Profile Relative to Hydrocortisone Acetate and Potent Synthetic Corticoids

In a dedicated toxicological evaluation, halopredone acetate was directly compared with hydrocortisone acetate and potent synthetic corticoids in acute and subacute toxicity studies in mice and rats [1]. Halopredone acetate compared favorably with both hydrocortisone acetate and the potent synthetic corticoids across all toxicity endpoints examined. Unlike many corticosteroids, halopredone acetate did not induce gastric ulcers in rats after repeated administration and had no teratogenic effect in rats or rabbits. Furthermore, repeated daily dermal application for 4 months to the skin of mice from two different strains was well-tolerated [1].

Toxicology Safety pharmacology Gastric ulcerogenicity Teratogenicity

Absence of Systemic Metabolic and Endocrine Interference Confirmed After Subcutaneous Administration

The systemic safety of halopredone acetate was evaluated after subcutaneous administration—a route that bypasses first-pass metabolism and maximizes systemic exposure. Even under these stringent conditions, halopredone acetate did not interfere with adrenal function, carbohydrate metabolism, protein metabolism, or sodium and potassium excretion [1]. This contrasts sharply with reference corticosteroids tested in the same study, which exhibited variable potency according to the assay used and displayed substantial systemic effects when locally applied [1]. For context, flumethasone (6α,9-difluoro-16α-methylprednisolone) not only binds GR (EC50 = 0.26 nM) but also demonstrates mineralocorticoid receptor (MR) agonism with EC50 = 0.494 nM , indicating potential for electrolyte disturbance that is absent in the 6β,9-difluoro series.

Systemic side effects Adrenal function Metabolic safety Electrolyte balance

Optimal Research and Industrial Application Scenarios for 6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione


Topical Dermatological Formulation Research Requiring Efficacy Without Vasoconstriction

The target compound's derivatives (particularly halopredone acetate) provide topical anti-inflammatory efficacy comparable to fluocinolone acetonide while producing vasoconstrictor activity identical to excipient in the McKenzie test [1][2]. This makes the compound uniquely suited for dermatological formulation studies where dermal vasoconstriction (a common side effect of potent topical corticosteroids that manifests as skin blanching and can impair wound healing) must be avoided while maintaining therapeutic anti-inflammatory potency.

In Vivo Pharmacology Studies Requiring Glucocorticoid Activity Without Systemic Metabolic Confounding

Because halopredone acetate does not interfere with adrenal function, carbohydrate metabolism, protein metabolism, or electrolyte balance even after subcutaneous administration [3], the compound is an ideal choice for in vivo studies where corticosteroid-induced hyperglycemia, protein catabolism, or electrolyte disturbances would confound metabolic endpoint measurements. This is a key advantage over prednisolone (full GR agonist) and flumethasone (GR agonist with MR activity at EC50 = 0.494 nM) .

Chronic Toxicity and Teratogenicity Studies Requiring a Low-Ulcerogenic Corticosteroid

Halopredone acetate's demonstrated lack of gastric ulcer induction after repeated administration and absence of teratogenic effects in rats and rabbits [4] positions the compound as a preferred corticosteroid scaffold for chronic dosing studies, developmental toxicity assessments, and long-term safety pharmacology protocols where the gastric ulcerogenicity and teratogenicity of conventional corticosteroids would limit study duration or dose escalation.

Glucocorticoid Receptor Partial Agonist Mechanistic Studies

As a functionally confirmed GR partial agonist that can be distinguished from full agonists like prednisolone in enzymatic assays [5][6], derivatives of the target compound are valuable tool compounds for dissecting the relationship between GR occupancy, transcriptional efficacy, and the therapeutic index. Researchers investigating biased agonism, selective GR modulation, or the molecular basis of the efficacy-side effect dissociation in corticosteroids will find this scaffold mechanistically indispensable.

Quote Request

Request a Quote for 6beta,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.